molecular formula C12H18ClN B2796779 1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride CAS No. 2138069-19-7

1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride

Cat. No. B2796779
CAS RN: 2138069-19-7
M. Wt: 211.73
InChI Key: CJPJLJWCBBHBSM-UHFFFAOYSA-N
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Description

“1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2138069-19-7 . It has a molecular weight of 211.73 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride” is 1S/C12H17N.ClH/c1-10(13)12(8-5-9-12)11-6-3-2-4-7-11;/h2-4,6-7,10H,5,8-9,13H2,1H3;1H . This code provides a textual representation of the compound’s molecular structure.

Scientific Research Applications

Amide Formation Mechanisms

1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride may be relevant in the study of amide formation mechanisms in bioconjugation. Nakajima and Ikada (1995) investigated the mechanism of amide formation between carboxylic acid and amine in aqueous media, using different types of amines and carboxylic acids. Their findings could provide insights into how 1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride reacts under similar conditions (Nakajima & Ikada, 1995).

Synthesis and Identification

In the synthesis and identification of novel substances, such as 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), methodologies involving similar compounds can be informative. Power et al. (2015) detailed the synthesis process and analytical techniques for bk-2C-B, providing a potential framework for similar synthesis and identification of 1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride (Power et al., 2015).

Chemical Reactions and Properties

The study of chemical reactions and properties of related compounds can also shed light on 1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride. For example, Grob and Krasnobajew (1964) investigated the reactivity of 1-Aza-bicyclo[2.2.0]hexane, which could provide comparative insights due to structural similarities (Grob & Krasnobajew, 1964).

Synthesis of Related Compounds

The synthesis of related amines, such as 1-phenylcyclopentylamine, as detailed by Kaiser and Weinstock (2003), can inform methodologies and approaches for synthesizing and studying 1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride (Kaiser & Weinstock, 2003).

Bioconjugation Studies

In the context of bioconjugation, understanding the interaction of amines with other molecules is crucial. Zhu, Kumar, and Banker (2001) explored the use of a biocompatible polymer as a prodrug carrier for amine drugs, which could be applicable in understanding how 1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride functions in similar scenarios (Zhu, Kumar, & Banker, 2001).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(1-phenylcyclobutyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10(13)12(8-5-9-12)11-6-3-2-4-7-11;/h2-4,6-7,10H,5,8-9,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPJLJWCBBHBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride

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